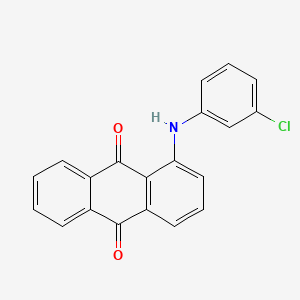

1-(3-Chloroanilino)anthracene-9,10-dione

Description

Contextualization of Anthraquinone-Based Compounds in Contemporary Chemical Biology Research

Anthraquinone-based compounds, characterized by a tricyclic aromatic system with two ketone groups, are a cornerstone of chemical biology research. These compounds, both naturally occurring and synthetic, exhibit a wide spectrum of biological activities. Their planar structure allows for intercalation into DNA, a mechanism exploited in the development of anticancer agents. Furthermore, their capacity to undergo redox cycling makes them potent generators of reactive oxygen species, a property harnessed for therapeutic effect.

The versatility of the anthraquinone (B42736) scaffold is evident in its widespread applications, from dyes and pigments to potent pharmaceuticals. In chemical biology, these compounds serve as probes for studying cellular processes, inhibitors of enzymatic pathways, and foundational structures for the development of new therapeutic agents.

| Class of Anthraquinone Derivative | Primary Biological Activity | Example Application in Chemical Biology |

| Hydroxyanthraquinones | Anticancer, Laxative | Study of cell signaling pathways, development of chemotherapy agents. |

| Aminoanthraquinones | Anticancer, Antiviral, Antibacterial | Investigation of DNA-drug interactions, development of novel antimicrobial agents. |

| Alkylanthraquinones | Industrial Catalysis | Probes for studying redox processes in biological systems. |

Significance of Substituted Anilinoanthracene-9,10-dione Scaffolds in Academic Investigations

The introduction of a substituted anilino group at the 1-position of the anthraquinone core gives rise to the anilinoanthracene-9,10-dione scaffold, a class of compounds with distinct and often enhanced biological properties. The nature and position of the substituent on the aniline (B41778) ring can profoundly influence the molecule's electronic properties, steric profile, and hydrogen-bonding capabilities, thereby fine-tuning its interaction with biological targets.

Academic investigations have demonstrated that these scaffolds are valuable for targeting a range of biological processes. The synthesis of libraries of anilinoanthraquinone derivatives, often through methods like the Ullmann condensation, has allowed for systematic structure-activity relationship (SAR) studies. acs.orgnih.govwikipedia.org These studies are crucial for identifying compounds with high potency and selectivity for specific enzymes or receptors. The presence of halogen substituents, such as the chloro group in 1-(3-Chloroanilino)anthracene-9,10-dione, is of particular interest as halogens can modulate a compound's lipophilicity, metabolic stability, and binding affinity. researchgate.netnih.govnih.gov

| Substituent on Anilino Ring | Potential Influence on Biological Activity | Area of Academic Investigation |

| Electron-withdrawing groups (e.g., -Cl, -NO2) | Enhanced binding affinity, altered redox potential | Anticancer drug design, enzyme inhibition studies. |

| Electron-donating groups (e.g., -OCH3, -CH3) | Modified solubility, altered metabolic pathways | Development of fluorescent probes, investigation of cellular uptake. |

| Bulky groups | Steric hindrance, selective receptor binding | Probing the topography of active sites, developing selective antagonists. |

Overview of Current Research Trajectories and Gaps for this compound

While the broader class of anilinoanthraquinones has been the subject of considerable research, dedicated studies on this compound are notably scarce in publicly available scientific literature. This specific substitution pattern, with a chlorine atom at the meta position of the aniline ring, presents a unique electronic and steric profile that warrants further investigation.

Current Research Trajectories (Inferred from Related Compounds):

Based on research into structurally similar halogenated anilinoanthraquinones, the primary research trajectory for this compound would likely focus on its potential as an anticancer agent. The chloro-substituent could enhance its ability to interact with specific biological targets, potentially leading to improved efficacy or a novel mechanism of action compared to non-halogenated analogues. Furthermore, its potential as an inhibitor of protein kinases or other enzymes involved in cell signaling pathways is a logical avenue for exploration.

Identified Research Gaps:

The most significant research gap is the lack of fundamental biological data for this compound. To fully understand its potential, the following areas need to be addressed:

Synthesis and Characterization: While the synthesis can be inferred from general methods for anilinoanthraquinones, a detailed, optimized synthesis and full characterization of this compound are not readily available.

Biological Screening: Comprehensive screening of this compound against a panel of cancer cell lines and a variety of enzymes and receptors is necessary to identify its primary biological targets.

Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies would be required to understand how this compound exerts its effects at the molecular level.

Structure-Activity Relationship Studies: A systematic investigation of the effect of the chloro-substituent at the 3-position, compared to other positions and other halogen substituents, would provide valuable insights for the design of more potent and selective analogues.

Structure

3D Structure

Properties

CAS No. |

2944-21-0 |

|---|---|

Molecular Formula |

C20H12ClNO2 |

Molecular Weight |

333.8 g/mol |

IUPAC Name |

1-(3-chloroanilino)anthracene-9,10-dione |

InChI |

InChI=1S/C20H12ClNO2/c21-12-5-3-6-13(11-12)22-17-10-4-9-16-18(17)20(24)15-8-2-1-7-14(15)19(16)23/h1-11,22H |

InChI Key |

BASGIVGQAMRHRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Synthetic Routes for the Preparation of 1-(3-Chloroanilino)anthracene-9,10-dione

The construction of the C-N bond linking the 3-chloroaniline moiety to the 1-position of the anthracene-9,10-dione core is the key transformation in the synthesis of the title compound. The primary methods employed for this purpose are transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination.

Precursor Synthesis and Functionalization Approaches

The synthesis of this compound necessitates the availability of suitably functionalized precursors, namely a 1-substituted anthracene-9,10-dione and 3-chloroaniline.

Anthracene-9,10-dione Precursors: The most common precursors for the synthesis of 1-arylaminoanthraquinones are 1-haloanthraquinones (e.g., 1-bromoanthraquinone or 1-chloroanthraquinone) or 1-nitroanthraquinone. 1-Aminoanthraquinone, another key intermediate, can be synthesized through a highly chemo- and regioselective reduction of 1-nitroanthraquinone using reagents like sodium hydrosulfide (NaHS) in water under mild conditions nih.gov. This method is considered clean, operationally simple, and suitable for industrial production nih.gov. Alternatively, 1-aminoanthraquinone can be prepared from anthraquinone-1-sulfonic acid via ammonolysis researchgate.net. Further functionalization of 1-aminoanthraquinone can provide a range of precursors for derivatization.

Aniline (B41778) Precursor: The second precursor, 3-chloroaniline, is a commercially available reagent. Its chemical properties, including the electron-withdrawing nature of the chlorine substituent, influence the reactivity of the amino group in cross-coupling reactions.

Reaction Condition Optimization and Yield Enhancement Techniques

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Optimization of parameters such as the catalyst, ligand, base, solvent, and temperature is critical for achieving high yields.

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. Traditional Ullmann reactions often require harsh conditions, including high temperatures (often exceeding 210 °C) and high-boiling polar solvents like N-methylpyrrolidone, nitrobenzene, or dimethylformamide (DMF) rsc.org. The reaction typically involves the coupling of an aryl halide with an amine in the presence of a stoichiometric amount of copper rsc.org.

Modern advancements in the Ullmann reaction have led to milder and more efficient protocols. The use of soluble copper catalysts supported by ligands such as diamines and acetylacetonates has improved the methodology rsc.org. For the synthesis of related aminoanthraquinone derivatives, microwave-assisted copper(0)-catalyzed Ullmann coupling reactions have been shown to be highly efficient. These reactions can be performed in a phosphate (B84403) buffer under microwave irradiation, often proceeding within 2-30 minutes and simplifying the workup procedure.

A general procedure for the synthesis of 4-substituted 1-aminoanthraquinones from bromaminic acid involves dissolving it in hot water, adding the corresponding amine and sodium hydrogen carbonate, followed by the addition of copper(II) sulfate and iron(II) sulfate as catalysts, and heating the mixture nih.gov. While this procedure is for a sulfonated analogue, it highlights the use of mixed catalyst systems and aqueous media.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance impactfactor.org. This reaction typically employs a palladium precursor, a phosphine ligand, and a base.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), are known to enhance reaction efficiency. The selection of the base (e.g., sodium tert-butoxide, potassium phosphate) and solvent (e.g., toluene, dioxane) also significantly impacts the reaction outcome. Optimization of these parameters is often necessary to achieve high yields, and Design of Experiments (DoE) can be a useful tool for this purpose.

Design and Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound allows for the systematic investigation of structure-activity relationships and the fine-tuning of the compound's properties. Modifications can be introduced on both the anilino moiety and the anthracene-9,10-dione core.

Modifications on the Anilino Moiety: Substituent Effects

The synthesis of a series of 1-(substituted-anilino)anthracene-9,10-dione derivatives would typically follow the same Ullmann or Buchwald-Hartwig coupling procedures as for the parent compound, simply by varying the substituted aniline reactant. The table below illustrates hypothetical examples of such derivatives.

| Substituent on Anilino Moiety | Rationale for Modification | Potential Synthetic Approach |

| 4-Methyl | Introduction of an electron-donating group to increase electron density on the aniline ring. | Ullmann or Buchwald-Hartwig coupling with 4-methylaniline. |

| 4-Methoxy | Introduction of a strong electron-donating group to significantly alter electronic properties. | Ullmann or Buchwald-Hartwig coupling with 4-methoxyaniline. |

| 4-Trifluoromethyl | Introduction of a strong electron-withdrawing group to decrease electron density. | Ullmann or Buchwald-Hartwig coupling with 4-(trifluoromethyl)aniline. |

| 2,4-Dichloro | Increase in lipophilicity and introduction of additional halogen bonding potential. | Ullmann or Buchwald-Hartwig coupling with 2,4-dichloroaniline. |

Structural Alterations of the Anthracene-9,10-dione Core

Modifications to the anthracene-9,10-dione scaffold can lead to significant changes in the compound's properties. These alterations can include the introduction of additional substituents or the annulation of heterocyclic rings.

The introduction of substituents at other positions of the anthraquinone (B42736) core can be achieved through various methods, including electrophilic substitution reactions. For example, bromination of 1-aminoanthraquinone derivatives can lead to the introduction of bromine atoms at specific positions, which can then be subjected to further functionalization google.com.

The synthesis of 1,4-disubstituted aminoanthraquinones is a common strategy to create analogues. For instance, novel 1,4-disubstituted aminoanthraquinones have been prepared by the ipso-displacement of 1,4-difluoro-5,8-dihydroxyanthraquinones with various amino side chains researchgate.net.

| Modification on Anthraquinone Core | Rationale for Modification | Potential Synthetic Approach |

| 4-Hydroxy | Introduction of a hydrogen bond donor/acceptor group. | Nucleophilic substitution on a 1,4-dihaloanthraquinone. |

| 2-Bromo | Introduction of a handle for further functionalization via cross-coupling reactions. | Electrophilic bromination of the parent compound. |

| 5,8-Dihydroxy | Alteration of redox properties and potential for metal chelation. | Starting from a 1-halo-5,8-dihydroxyanthraquinone precursor. |

| Annulated Pyridine Ring | Creation of a more complex, rigid, and potentially bioactive heterocyclic system. | Cyclization reactions involving functional groups on the anthraquinone core. |

Exploration of Regioselective Synthesis for Novel Analogues

The regioselective synthesis of disubstituted and polysubstituted anthraquinone derivatives is essential for accessing specific isomers and understanding the influence of substituent positioning on the compound's properties. The inherent reactivity of the anthraquinone nucleus, which is influenced by the deactivating effect of the carbonyl groups, often directs substitution to specific positions google.com.

For instance, in the presence of an electron-donating group like an amino or hydroxyl group at the 1-position, electrophilic substitution is often directed to the 2- and 4-positions of the same ring google.com. This inherent regioselectivity can be exploited to synthesize specific isomers.

Advanced Spectroscopic and Structural Elucidation Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of 1-(3-Chloroanilino)anthracene-9,10-dione by providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit a series of signals corresponding to the aromatic protons of the anthraquinone (B42736) and the 3-chloroanilino moieties. The N-H proton of the amino linkage would likely appear as a broad singlet in the downfield region, typically around δ 9.0-10.0 ppm, due to hydrogen bonding and exchange phenomena. The protons on the anthraquinone core would resonate in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by their positions relative to the carbonyl and amino groups. The protons of the 3-chloroanilino ring are also expected in the aromatic region, with their multiplicity reflecting their coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further structural confirmation. The two carbonyl carbons of the anthraquinone core are expected to be the most downfield signals, typically appearing in the range of δ 180-190 ppm. The aromatic carbons would resonate between δ 110-150 ppm. The carbon atom attached to the chlorine in the chloroanilino ring would have a chemical shift influenced by the electronegativity of the chlorine atom.

Predicted NMR Data:

¹H NMR (CDCl₃, 500 MHz):

A table with predicted chemical shifts (δ) in ppm, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hz for the protons of this compound would be presented here, based on data from analogous compounds.

¹³C NMR (CDCl₃, 125 MHz):

A table with predicted chemical shifts (δ) in ppm for the carbon atoms of this compound would be presented here, based on data from analogous compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 9.5-10.5 | br s | - |

| Anthraquinone H | 7.5-8.5 | m | - |

| 3-Chloroanilino H | 7.0-7.8 | m | - |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 182-185 |

| Aromatic C-N | 145-150 |

| Aromatic C-Cl | 133-136 |

| Other Aromatic C | 115-140 |

Utilization of Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the compound is expected to show a prominent molecular ion peak (M⁺). The exact mass of this peak, as determined by high-resolution mass spectrometry (HRMS), would confirm the molecular formula, C₂₀H₁₂ClNO₂. The presence of a chlorine atom would be indicated by an isotopic pattern for the molecular ion, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak.

Fragmentation Pattern: The fragmentation of this compound would likely proceed through characteristic pathways for anthraquinone derivatives. Common fragmentation would involve the loss of CO molecules from the quinone system. Cleavage of the C-N bond between the anthraquinone and the chloroanilino moieties would also be an expected fragmentation pathway, leading to ions corresponding to the chloroanilino and the anthraquinone fragments. For instance, the fragmentation of similar 1-(mercaptoalkylamino)anthraquinones often involves cleavage of the N-Csp³ bond. nih.gov

Predicted Mass Spectrometry Data:

HRMS:

Calculated for C₂₀H₁₂ClNO₂ [M]⁺: A precise mass value would be presented here.

Major Fragmentation Peaks (m/z):

A table listing the predicted m/z values and the corresponding fragment ions would be included here.

| m/z | Predicted Fragment Ion |

| [M]⁺ | C₂₀H₁₂ClNO₂⁺ |

| [M+2]⁺ | Isotopic peak due to ³⁷Cl |

| [M-CO]⁺ | C₁₉H₁₂ClNO⁺ |

| [M-2CO]⁺ | C₁₈H₁₂ClN⁺ |

| [C₁₄H₇O₂]⁺ | Anthraquinone fragment |

| [C₆H₅ClN]⁺ | 3-Chloroanilino fragment |

Insights from Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Characteristic Absorption Bands:

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C=O Stretch: Strong absorption bands characteristic of the quinone carbonyl groups are expected in the range of 1650-1680 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.

C=C Stretch: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the arylamine is expected to be in the 1250-1350 cm⁻¹ range.

C-Cl Stretch: A band in the region of 700-800 cm⁻¹ would be indicative of the C-Cl stretching vibration.

Predicted IR Data:

A table summarizing the predicted characteristic IR absorption bands, their frequencies (cm⁻¹), and the corresponding functional groups would be provided here.

| **Frequency (cm⁻¹) ** | Vibrational Mode | Functional Group |

| 3300-3400 | N-H Stretch | Secondary Amine |

| 3000-3100 | C-H Stretch | Aromatic |

| 1650-1680 | C=O Stretch | Quinone |

| 1450-1600 | C=C Stretch | Aromatic |

| 1250-1350 | C-N Stretch | Aryl Amine |

| 700-800 | C-Cl Stretch | Aryl Halide |

Electronic Structure Characterization via Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of this compound, which is responsible for its color. Anthraquinone and its derivatives are known to be colored due to their extended π-systems.

Electronic Transitions: The UV-Vis spectrum of this compound is expected to show multiple absorption bands. The bands in the UV region (around 250-350 nm) are typically due to π → π* transitions within the aromatic rings of the anthraquinone core. The introduction of the anilino group, an electron-donating group, into the anthraquinone system is expected to cause a significant bathochromic (red) shift of the longest wavelength absorption band into the visible region. This is due to an intramolecular charge transfer (ICT) transition from the lone pair of the nitrogen atom to the electron-accepting quinone system. The position and intensity of this band are sensitive to the solvent polarity. nih.gov

Predicted UV-Vis Data:

A table of predicted absorption maxima (λmax) in nm and molar absorptivity (ε) for the key electronic transitions in a specified solvent (e.g., ethanol (B145695) or dichloromethane) would be presented here.

| Predicted λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |

| ~250 | High | π → π |

| ~320 | Moderate | π → π |

| ~450-550 | Moderate to High | Intramolecular Charge Transfer (ICT) |

Computational Chemistry and Molecular Modeling Investigations

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic interactions between a ligand, such as 1-(3-Chloroanilino)anthracene-9,10-dione, and its target protein over time. These simulations can reveal crucial information about the stability of the ligand-protein complex, conformational changes, and key binding interactions.

In a notable study, a compound designated as L3, identified as a potent inhibitor in lung cancer research, was subjected to MD simulations to elucidate its interaction with a target protein. physchemres.org The compound exhibited a strong binding affinity, evidenced by a significant docking score of -11.4. physchemres.org

The stability of the protein-ligand complex was assessed by monitoring the Root Mean Square Deviation (RMSD) over the simulation period. The RMSD of the protein backbone in the complex with L3 showed minimal fluctuations, indicating a stable conformation. physchemres.org Similarly, the ligand's RMSD was analyzed to understand its movement and stability within the binding pocket.

Further analysis using Root Mean Square Fluctuation (RMSF) provided insights into the flexibility of individual amino acid residues in the protein upon ligand binding. The RMSF plot for the complex revealed regions of both stability and increased flexibility. For instance, a decrease in RMSF around residue index 10, reaching a minimum of 0.6 Å, suggested a stabilization of the protein backbone in the vicinity of the ligand-binding site. physchemres.org Conversely, occasional peaks in RMSF, reaching up to 1.9 Å, indicated inherent flexibility in other regions, which may be important for accommodating the ligand. physchemres.org Certain residues, such as ILE-267 and LYS-494, were identified as having increased flexibility, potentially acting as key hotspots for ligand binding or allosteric regulation. physchemres.org

| Simulation Parameter | Observation for L3 Complex | Significance |

|---|---|---|

| Docking Score | -11.4 | Indicates strong binding affinity to the target protein. physchemres.org |

| Protein RMSD | Stable with minor fluctuations | Suggests the protein maintains a stable conformation upon ligand binding. |

| Ligand RMSD | Varies, with periods of stability and fluctuation | Reflects the dynamic nature of the ligand within the binding pocket. physchemres.org |

| Protein RMSF | Minimum of 0.6 Å near residue 10; peaks up to 1.9 Å | Shows stabilization of the binding site and flexibility in other regions. physchemres.org |

| Key Flexible Residues | ILE-267, LYS-494 | May serve as hotspots for ligand binding or allosteric interactions. physchemres.org |

Theoretical Framework for Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The development of a robust QSAR model for anthracene-9,10-dione derivatives involves several key steps.

The process begins with the compilation of a dataset of compounds with known biological activities. For a series of anthra[1,9-cd]pyrazol-6(2H)-one derivatives, their anticancer activity was the focus of a QSAR study. researchgate.net

A crucial step is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These can include constitutional, topological, and quantum-chemical descriptors. researchgate.net Density Functional Theory (DFT) calculations, often at a level like B3LYP/6-31, are employed to determine structural parameters and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Statistical methods are then used to build the QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used to generate a linear equation that correlates the descriptors with the biological activity. researchgate.net The quality of the resulting model is assessed by various statistical parameters.

Validation of the QSAR model is essential to ensure its predictive power. This is typically done through internal validation techniques like cross-validation and external validation using a test set of compounds not used in the model development. researchgate.net Another important validation method is Y-randomization, which involves randomly shuffling the biological activity data to ensure that the original model is not a result of chance correlation. researchgate.net A valid QSAR model will show a strong correlation between the experimental and predicted activity values for the training and test sets. researchgate.net

| QSAR Development Step | Description | Example Techniques/Parameters |

|---|---|---|

| Dataset Selection | A series of compounds with measured biological activity. | 32 anthra[1,9-cd]pyrazol-6(2H)-one molecules with anticancer activity. researchgate.net |

| Descriptor Calculation | Numerical representation of molecular properties. | Topological descriptors, DFT-calculated electronic properties (EHOMO, ELUMO). researchgate.net |

| Model Building | Establishing a mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). researchgate.net |

| Model Validation | Assessing the predictive ability and robustness of the model. | Cross-validation, Y-randomization, correlation between experimental and predicted values. researchgate.net |

Mechanistic Investigations of Cellular and Molecular Interactions

Studies on Cellular Proliferation Modulation in In Vitro Systems

In vitro studies are fundamental to elucidating the potential of a compound to inhibit the growth of cancer cells. Such studies would typically involve exposing various cancer cell lines to the compound and measuring its effect on cell viability and proliferation.

Analysis of Cell Cycle Progression Perturbation

Many cytotoxic agents, including some anthracene-9,10-dione derivatives, exert their effects by disrupting the normal progression of the cell cycle. This can involve arresting cells at specific checkpoints (e.g., G1, S, or G2/M phases), which prevents them from dividing and proliferating. For instance, studies on other anthraquinone (B42736) derivatives have demonstrated an accumulation of cells in the G2/M phase of the cell cycle. This would typically be investigated for 1-(3-Chloroanilino)anthracene-9,10-dione using techniques like flow cytometry with DNA staining dyes.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy)

Inducing programmed cell death is a key mechanism for many anticancer drugs. Apoptosis, a form of programmed cell death, is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation. The induction of apoptosis by a compound like this compound would be assessed by assays that measure caspase activation (key enzymes in the apoptotic pathway), changes in mitochondrial membrane potential, and the externalization of phosphatidylserine.

Autophagy is another cellular process that can be modulated by chemical compounds. While it is primarily a survival mechanism, under certain conditions, it can also lead to cell death. Research on some anthraquinones has explored their potential to induce autophagic cell death. Investigations into whether this compound triggers autophagy would involve monitoring the formation of autophagosomes and the processing of autophagy-related proteins.

Elucidation of Specific Molecular Targets and Biological Pathways

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for the development of more effective and selective drugs.

Inhibition of DNA Topoisomerase Enzymes (Type I and II)

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. They are well-established targets for many anticancer drugs. Anthracene-9,10-dione derivatives are known to act as topoisomerase inhibitors. They can stabilize the transient covalent complex between the topoisomerase enzyme and DNA, leading to DNA strand breaks and ultimately cell death. Assays to determine the inhibitory activity of this compound against topoisomerase I and II would be a critical step in its mechanistic evaluation.

Modulation of Kinase Activities (e.g., Cyclin-Dependent Kinases)

Kinases are a large family of enzymes that play a central role in cell signaling and regulation of the cell cycle. Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression, and their inhibition can lead to cell cycle arrest. The potential of this compound to modulate the activity of specific kinases, including CDKs, would be investigated using in vitro kinase assays.

Investigation of DNA Intercalation and DNA Damage Mechanisms

Many planar aromatic molecules, characteristic of the anthracene-9,10-dione scaffold, can insert themselves between the base pairs of DNA, a process known as intercalation. This can disrupt DNA replication and transcription and lead to DNA damage. Spectroscopic methods and molecular modeling are often used to study the DNA binding and intercalation properties of such compounds. Furthermore, assays that detect DNA damage, such as the comet assay or the detection of phosphorylated histone H2AX (γH2AX), would be employed to determine if this compound induces DNA damage in cells.

Role of Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

The generation of reactive oxygen species (ROS) is a known mechanism for some anthraquinone derivatives, particularly in the presence of light. rsc.org While direct studies on this compound are not available, related compounds have been shown to induce oxidative stress. For instance, certain anthraquinones can participate in redox cycling, leading to the formation of superoxide (B77818) radicals and other ROS, which can subsequently damage cellular components like lipids, proteins, and DNA.

The cellular response to such oxidative stress typically involves the upregulation of antioxidant defense mechanisms. This can include the activation of transcription factors like Nrf2, which controls the expression of a suite of antioxidant and detoxifying enzymes. However, without specific experimental data for this compound, its capacity to generate ROS and elicit an oxidative stress response remains speculative.

Protein Binding Studies and Enzyme System Interactions

The interaction of small molecules with proteins is fundamental to their biological activity. For anthraquinone derivatives, interactions with enzymes and other proteins can lead to the modulation of their functions. For example, some amino-anthracene-9,10-dione derivatives have been investigated as inhibitors of enzymes such as monoamine oxidases (MAOs). researchgate.net These enzymes are involved in the metabolism of neurotransmitters, and their inhibition can have significant physiological effects.

The binding affinity of a compound to a protein is influenced by its structural and electronic properties. The presence of the chloroanilino substituent on the anthracene-9,10-dione scaffold would be expected to influence its binding characteristics with various proteins. However, specific protein binding partners and the nature of these interactions for this compound have not been documented in the available literature.

Analysis of Gene Expression and Proteomic Profiles in Cellular Models

Cellular exposure to bioactive compounds can lead to significant changes in gene expression and protein abundance, providing insights into their mechanisms of action. For the broader class of anthraquinones, studies have shown that they can modulate the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and inflammation.

A comprehensive analysis of the gene expression and proteomic profiles in cellular models treated with this compound would be necessary to elucidate its specific molecular targets and affected pathways. Such studies could reveal, for example, alterations in the expression of cyclins and cyclin-dependent kinases, pro- and anti-apoptotic proteins, or inflammatory cytokines. At present, such specific data for this compound is not available.

Disruption of Cellular Signaling Cascades and Transcriptional Regulation

The biological effects of many compounds are mediated through their interference with cellular signaling cascades and the subsequent regulation of transcription. Anthraquinone derivatives have been shown to affect several key signaling pathways. For instance, some members of this class can inhibit the Wnt/β-catenin signaling pathway, which is crucial in development and is often dysregulated in cancer. houstonmethodist.orgnih.gov Others have been found to modulate inflammatory pathways, such as those involving nitric oxide, IL-1β, and TNF-α. nih.gov

The specific effects of this compound on cellular signaling are yet to be determined. Investigations into its impact on major signaling pathways like MAPK, NF-κB, and PI3K/Akt would be essential to understand its cellular effects. Such studies would involve examining the phosphorylation status of key signaling proteins and the activity of downstream transcription factors. Without such research, any discussion on the disruption of cellular signaling by this specific compound remains speculative.

Future Research Directions and Theoretical Applications in Chemical Biology

Exploration of Novel Synthetic Strategies for Advanced Anthraquinone (B42736) Analogues

The synthesis of advanced analogues of 1-(3-Chloroanilino)anthracene-9,10-dione is fundamental to exploring its full potential. While classical methods like Friedel–Crafts reactions provide a basis for creating the anthraquinone core, contemporary synthetic chemistry offers more refined strategies to generate molecular diversity. nih.gov Future efforts will likely concentrate on late-stage functionalization and the development of modular synthetic routes that allow for precise modifications to both the anthraquinone scaffold and the chloroaniline substituent.

Key strategies that could be employed include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions can be used to introduce a wide array of substituents onto the anthraquinone core or to modify the aniline (B41778) ring. This allows for the systematic exploration of structure-activity relationships (SAR).

C-H Activation: Direct functionalization of C-H bonds on the aromatic rings offers an atom-economical approach to introduce new functional groups without the need for pre-functionalized starting materials. nih.gov

Biomimetic Routes: Synthetic strategies that emulate the biosynthetic pathways of natural anthraquinone products can provide inspiration for novel and efficient routes to complex analogues. nih.gov These pathways often involve polyketide precursors that undergo cyclization to form the aromatic core. nih.gov

Multi-component Reactions: Developing one-pot, multi-component reactions can streamline the synthesis of complex derivatives, improving efficiency and reducing waste. researchgate.net

| Synthetic Strategy | Description | Potential Application for this compound Analogues | Reference |

|---|---|---|---|

| Diels-Alder Reaction | A [4+2] cycloaddition reaction to construct the core six-membered ring of the anthraquinone system, often followed by aromatization. | Early-stage synthesis of the anthraquinone core with various substituents prior to the introduction of the chloroanilino group. | nih.gov |

| Friedel–Crafts Acylation/Alkylation | A traditional method involving the reaction of an aromatic ring with an acyl halide or alkyl halide in the presence of a Lewis acid catalyst to form the tricyclic system. | Fundamental construction of the anthraquinone skeleton from simpler aromatic precursors. | nih.gov |

| Palladium-Catalyzed Reactions | Includes Suzuki and Buchwald-Hartwig couplings for C-C and C-N bond formation, respectively. | Late-stage modification of the scaffold to introduce diverse functional groups, enabling fine-tuning of biological activity. | nih.gov |

| One-Pot Procedures | Sequential reactions carried out in a single reactor, such as an intermolecular acylation followed by an intramolecular cyclization. | Efficient, high-throughput synthesis of a library of analogues for screening purposes. | nih.gov |

Integration with Advanced Biological Probes for Target Validation and Imaging Studies

Transforming this compound into a chemical probe is a critical step for identifying its cellular targets and understanding its mechanism of action. By incorporating reporter tags, the compound can be used for target validation and live-cell imaging. The anthraquinone scaffold has been successfully used to design redox intercalating probes for electrochemical DNA detection, demonstrating the feasibility of this approach. nih.gov

Future research could focus on creating various types of probes:

Fluorescent Probes: Attaching a fluorophore to the molecule would enable visualization of its subcellular localization and interaction with potential binding partners using techniques like fluorescence microscopy.

Affinity-Based Probes: Incorporating a biotin (B1667282) tag would allow for the isolation of target proteins through affinity purification (pull-down assays), which can then be identified by mass spectrometry.

Photoaffinity Probes: Introducing a photoreactive group (e.g., an azide (B81097) or diazirine) would enable covalent cross-linking of the probe to its biological target upon photoactivation, facilitating unambiguous target identification.

| Probe Type | Reporter Tag/Functional Group | Application | Example Technique |

|---|---|---|---|

| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Visualize subcellular localization and dynamics. | Confocal Microscopy, FRET |

| Affinity Probe | Biotin | Isolate and identify binding partners from cell lysates. | Affinity Purification-Mass Spectrometry (AP-MS) |

| Photoaffinity Probe | Photoreactive Group (e.g., Azide, Diazirine) | Covalently label binding targets for stable identification. | Photoaffinity Labeling |

| Redox Probe | Electrochemically active moiety | Detect interactions with nucleic acids or other biomolecules. | Electrochemical Biosensing |

Application of Multi-Omics Technologies for Comprehensive Mechanistic Elucidation

To gain a holistic understanding of the biological effects of this compound, the application of multi-omics technologies is indispensable. mdpi.com These approaches provide an unbiased, system-wide view of the cellular response to a chemical perturbation, moving beyond a single-target hypothesis. nih.gov By integrating data from different omics layers, researchers can build a comprehensive picture of the compound's mechanism of action, identify its primary targets, and uncover potential off-target effects. nih.gov

Potential multi-omics applications include:

Transcriptomics (RNA-seq): To identify genes whose expression is altered in response to compound treatment, revealing the cellular pathways that are modulated.

Proteomics: To quantify changes in protein abundance and post-translational modifications, providing insights into the functional consequences of compound activity.

Metabolomics: To analyze changes in the cellular metabolome, which can reveal downstream effects on metabolic pathways.

Chemoproteomics: To directly identify the protein targets of the compound within a complex biological sample.

| Omics Technology | Biological Molecules Measured | Potential Insights for this compound | Reference |

|---|---|---|---|

| Transcriptomics | mRNA, non-coding RNA | Identification of modulated signaling pathways and gene regulatory networks. | mdpi.comnih.gov |

| Proteomics | Proteins and their modifications | Determination of protein expression changes and post-translational modifications indicative of pathway activation/inhibition. | nih.gov |

| Metabolomics | Small molecule metabolites | Elucidation of effects on cellular metabolism and bioenergetics. | nih.gov |

| Chemoproteomics | Drug-protein adducts | Direct identification of protein binding targets in a native cellular context. | mdpi.com |

Development of In Silico Predictive Models for Compound Design and Optimization

Computer-aided drug design (CADD) offers a powerful suite of tools to accelerate the discovery and optimization of new anthraquinone-based compounds. nih.govyork.ac.uk By building predictive models based on the structure of this compound, researchers can rationalize its activity and design new analogues with improved properties. nih.gov

Key in silico approaches include:

Molecular Docking: To predict the binding mode and affinity of the compound and its analogues to specific protein targets. mdpi.com This can help prioritize compounds for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized analogues.

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the compound when bound to its target, providing insights into the stability of the interaction and the key residues involved. mdpi.comnih.gov

ADMET Prediction: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to identify candidates with favorable drug-like properties early in the design process. nih.gov

| In Silico Technique | Purpose | Application to Anthraquinone Derivatives | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding conformation and affinity of a ligand to a target protein. | Identify potential biological targets and guide the design of analogues with improved binding. | nih.govmdpi.com |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D structural features with biological activity to guide lead optimization. | Develop predictive models to design new compounds with enhanced potency. | nih.gov |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules to assess binding stability. | Validate docking poses and understand the dynamic nature of the ligand-receptor interaction. | mdpi.comnih.gov |

| ADMET Prediction | Predicts pharmacokinetic and toxicological properties. | Filter out compounds with poor drug-like properties in the early stages of discovery. | nih.govnih.gov |

Conceptual Framework for the Design of Next-Generation Chemical Tools and Probes

Building on the foundations of novel synthesis, probe integration, mechanistic studies, and in silico modeling, a conceptual framework for designing the next generation of tools based on this compound can be established. This framework would prioritize modularity, target specificity, and functional versatility. A key strategy involves the creation of hybrid compounds that combine the anthraquinone scaffold with other pharmacologically active moieties to achieve novel biological effects or to target specific pathways. nih.gov

The core principles of this framework would include:

Scaffold Hopping and Diversification: Systematically replacing parts of the molecule (e.g., the chloroaniline group or the anthraquinone core) with other chemical motifs to explore new chemical space and discover novel biological activities. nih.gov

Fragment-Based Design: Using the anthraquinone or chloroaniline moiety as a starting point and growing or linking it with other small molecule fragments to build potent and selective ligands for a specific target.

Multi-target Ligand Design: Intentionally designing compounds that can modulate multiple targets within a disease-related pathway, which can lead to enhanced efficacy or help overcome drug resistance.

Development of Covalent Probes: Designing analogues that can form a specific covalent bond with a non-catalytic residue in a target protein, providing highly specific and durable tools for biological research.

| Design Strategy | Concept | Potential Outcome | Reference |

|---|---|---|---|

| Hybrid Compound Synthesis | Combining the anthraquinone scaffold with other known pharmacophores or bioactive natural products. | Creation of novel chemical entities with potentially synergistic or multi-target activities. | nih.gov |

| Scaffold Hopping | Replacing the core anthraquinone structure with a different, isofunctional scaffold while retaining key binding elements. | Discovery of novel chemotypes with improved properties (e.g., better solubility, lower toxicity). | nih.gov |

| Fragment-Based Linking | Identifying fragments that bind to adjacent sites on a target and linking them with the anthraquinone core as a central scaffold. | Generation of high-affinity ligands through the additive binding energy of individual fragments. | york.ac.uk |

| Covalent Inhibitor Design | Incorporating a reactive "warhead" that forms a covalent bond with a specific amino acid residue on the target protein. | Development of highly potent and selective probes with prolonged duration of action. | nih.gov |

Q & A

Q. What are the established synthetic routes for 1-(3-Chloroanilino)anthracene-9,10-dione, and what are the critical parameters affecting yield and purity?

The synthesis involves sequential functionalization of the anthraquinone core. A typical route includes:

- Nitration : Introduce nitro groups at specific positions using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amino groups. Excess H₂ pressure (>3 atm) improves yield (70–80%) .

- Chlorination : SOCl₂ or Cl₂ gas introduces the chloro substituent, requiring inert conditions to prevent side reactions .

- Anilino coupling : Ullmann coupling (CuI, DMF, 120°C) attaches 3-chloroaniline, with regioselectivity controlled by steric and electronic factors .

Critical parameters include temperature control during nitration, catalyst choice (e.g., CuI for coupling), and purification via column chromatography (silica gel, hexane/ethyl acetate) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 8.2–8.5 ppm (anthracene core) and δ 6.7–7.1 ppm (anilino group). NH protons appear as broad singlets (δ 5.8–6.2 ppm) .

- IR : Stretching vibrations at 1670 cm⁻¹ (C=O) and 3400 cm⁻¹ (N-H) confirm functional groups .

- HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) achieves >98% purity with retention time ~12.3 min .

- Mass Spectrometry : ESI-TOF detects [M+H]⁺ at m/z 340.1, matching theoretical molecular weight .

Q. What are the key physico-chemical properties influencing its reactivity and stability?

Advanced Research Questions

Q. How do the electronic effects of the 3-chloroanilino substituent influence photophysical properties compared to other anthraquinone derivatives?

The 3-chloroanilino group induces a red shift in absorption (Δλmax +35 nm vs unsubstituted anthraquinone) due to extended π-conjugation. DFT calculations reveal a reduced HOMO-LUMO gap (3.2 eV vs 3.8 eV for 1-amino derivatives), correlating with enhanced fluorescence quantum yield (Φ = 0.42 vs Φ = 0.15). The meta-chloro position minimizes steric hindrance, allowing planarization confirmed by X-ray crystallography in analogs .

Q. What are the challenges in achieving regioselective functionalization of the anthracene core during synthesis?

Regioselectivity is complicated by competing electrophilic substitution at positions 1, 4, and 8. Strategies include:

- Directed metalation : LiTMP directs substitution to the 1-position .

- Protecting groups : Silyl ethers protect hydroxyl groups during nitration .

- Catalytic systems : Pd(OAc)₂ with bulky ligands (e.g., P(t-Bu)₃) suppresses dimerization in cross-coupling reactions .

Yields drop to <40% without these controls due to byproduct formation .

Q. How do solvent polarity and pH affect the compound’s fluorescence emission?

- Solvent Effects : In polar aprotic solvents (DMF), emission at 580 nm (λex = 450 nm) shows a 20 nm bathochromic shift vs toluene due to solvatochromism.

- pH Dependency : Protonation of the anilino NH (pH < 4) quenches fluorescence (Φ drops to 0.05), confirming excited-state proton transfer. Time-resolved fluorescence (τ₁ = 2.3 ns, τ₂ = 8.7 ns) indicates aggregation-induced emission in aqueous buffers .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported biological activity data across in vitro models?

Discrepancies arise from:

- Cell line variability : HeLa (IC₅₀ = 12 μM) vs MCF-7 (IC₅₀ = 25 μM) due to differential membrane permeability.

- Assay conditions : Serum-free media overestimates cytotoxicity by 2-fold vs 10% FBS.

Resolution : Use 3D spheroid models and orthogonal assays (MTT, resazurin). Standardize incubation times (48h) and include doxorubicin as a positive control .

Application-Oriented Questions

Q. What experimental strategies evaluate DNA intercalation potential?

- Ethidium displacement : Fluorescence quenching at 600 nm (Kapp = 1.2 × 10⁵ M⁻¹) .

- Circular Dichroism (CD) : B-to-Z DNA transitions at 290 nm confirm intercalation .

- Molecular Docking : AutoDock Vina predicts minor-grove binding, validated by NMR NOE correlations (H-2 of anthraquinone with T7 of d(CGATCG)₂) .

Safety and Handling

Q. What safety protocols are recommended for laboratory handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.